An In-depth Technical Guide to (1,2-Dimethyl-1H-imidazol-5-YL)acetic acid
An In-depth Technical Guide to (1,2-Dimethyl-1H-imidazol-5-YL)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1,2-Dimethyl-1H-imidazol-5-YL)acetic acid, with the Chemical Abstracts Service (CAS) number 1083282-11-4 , is a substituted imidazole derivative.[1] The imidazole ring is a fundamental heterocyclic motif present in numerous biologically active molecules, including the essential amino acid histidine and the neurotransmitter histamine.[2][3][4] This structural prominence has established the imidazole scaffold as a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including antifungal, antibacterial, antiviral, anti-inflammatory, and anticancer properties.[2][3][4][5][6][7] This guide provides a comprehensive technical overview of (1,2-Dimethyl-1H-imidazol-5-YL)acetic acid, including its physicochemical properties, a putative synthesis pathway, potential applications in drug development, and relevant analytical methodologies.
Physicochemical Properties
Table 1: Physicochemical Properties of (1,2-Dimethyl-1H-imidazol-5-YL)acetic acid and Related Compounds
| Property | (1,2-Dimethyl-1H-imidazol-5-YL)acetic acid (Predicted/Inferred) | 1,2-Dimethyl-1H-imidazole[8][9] | (4,5-Dimethyl-imidazol-1-YL)-acetic acid[10] | 1H-Imidazole-5-acetic acid[11] |
| Molecular Formula | C7H10N2O2 | C5H8N2 | C7H10N2O2 | C5H6N2O2 |
| Molecular Weight | 154.17 g/mol | 96.13 g/mol | 154.17 g/mol | 126.11 g/mol |
| CAS Number | 1083282-11-4[1] | 1739-84-0 | 94741-93-4 | 645-65-8 |
| Appearance | Likely a white to off-white solid | White crystal | Not specified | Solid |
| Solubility | Expected to be soluble in water and polar organic solvents | Soluble in water | Not specified | Not specified |
| Melting Point (°C) | Not available | 37-39 | Not available | Not available |
| Boiling Point (°C) | Not available | 204 | Not available | Not available |
| pKa (acidic) | Estimated to be around 4-5 (carboxylic acid) | Not applicable | Not available | Not available |
| pKa (basic) | Estimated to be around 6-7 (imidazole ring) | Not available | Not available | Not available |
| LogP | Not available | Not available | 0.5 (Computed) | -0.4 (Computed) |
The presence of the carboxylic acid moiety suggests that (1,2-Dimethyl-1H-imidazol-5-YL)acetic acid will exhibit acidic properties, while the imidazole ring provides a basic character, making the molecule amphoteric. Its solubility in aqueous solutions is expected to be pH-dependent.
Synthesis and Purification
A definitive, published synthesis route for (1,2-Dimethyl-1H-imidazol-5-YL)acetic acid is not currently available. However, a plausible synthetic pathway can be proposed based on established imidazole chemistry and the synthesis of structurally similar compounds. A potential retrosynthetic analysis suggests that the target molecule could be derived from 1,2-dimethyl-1H-imidazole.
Proposed Synthesis Workflow
A potential forward synthesis could involve the introduction of an acetic acid moiety at the C5 position of 1,2-dimethyl-1H-imidazole. This could be achieved through a multi-step process, potentially starting with the corresponding carboxylic acid, 1,2-Dimethyl-1H-imidazole-5-carboxylic acid (CAS 122222-09-7).
Caption: Proposed synthetic workflow for (1,2-Dimethyl-1H-imidazol-5-YL)acetic acid.
Experimental Protocol: A Hypothetical Approach
The following is a hypothetical, multi-step protocol based on established organic chemistry principles for the synthesis of the target compound. This protocol has not been experimentally validated and should be adapted and optimized by qualified researchers.
Step 1: Carboxylation of 1,2-Dimethyl-1H-imidazole to form 1,2-Dimethyl-1H-imidazole-5-carboxylic acid
This step is challenging due to the potential for multiple reaction sites on the imidazole ring. A regioselective carboxylation would be required.
-
Protection (if necessary): Depending on the chosen carboxylation method, protection of other reactive sites on the imidazole ring might be necessary.
-
Lithiation and Carboxylation:
-
Dissolve 1,2-dimethyl-1H-imidazole in a dry, aprotic solvent (e.g., anhydrous THF) under an inert atmosphere (e.g., argon).
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Add a strong base, such as n-butyllithium, dropwise to deprotonate the C5 position. The regioselectivity of this step is crucial and may be influenced by the directing effects of the methyl groups.
-
After stirring for an appropriate time, bubble dry carbon dioxide gas through the solution or add crushed dry ice.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with an aqueous acid solution (e.g., dilute HCl) to protonate the carboxylate.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Step 2: Conversion of 1,2-Dimethyl-1H-imidazole-5-carboxylic acid to (1,2-Dimethyl-1H-imidazol-5-YL)acetic acid
A common method for a one-carbon homologation of a carboxylic acid is the Arndt-Eistert synthesis.
-
Acid Chloride Formation:
-
Treat 1,2-Dimethyl-1H-imidazole-5-carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g., dichloromethane) to form the corresponding acid chloride.
-
-
Reaction with Diazomethane:
-
React the acid chloride with an ethereal solution of diazomethane (CH₂N₂) to form a diazoketone intermediate. Caution: Diazomethane is highly toxic and explosive and should be handled with extreme care by experienced personnel in a well-ventilated fume hood.
-
-
Wolff Rearrangement:
-
Subject the diazoketone to a Wolff rearrangement, typically catalyzed by a silver salt (e.g., silver benzoate) or by photolysis or thermolysis. This rearrangement expels nitrogen gas and forms a ketene.
-
-
Hydrolysis:
-
Trap the in situ generated ketene with water to hydrolyze it to the desired (1,2-Dimethyl-1H-imidazol-5-YL)acetic acid.
-
-
Purification:
-
The final product would require purification, likely through recrystallization or preparative HPLC.
-
Potential Applications in Drug Development
The structural features of (1,2-Dimethyl-1H-imidazol-5-YL)acetic acid suggest several potential applications in drug discovery and development. The imidazole core is a well-established pharmacophore, and the acetic acid side chain can participate in various biological interactions.
-
Anti-inflammatory and Analgesic Agents: Substituted imidazole derivatives have shown promise as anti-inflammatory and analgesic agents.[3] The acetic acid moiety is also present in many non-steroidal anti-inflammatory drugs (NSAIDs).
-
Antifungal and Antimicrobial Agents: The imidazole ring is a cornerstone of many antifungal medications.[2] The mechanism of action often involves the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes.[2]
-
Anticancer Agents: Numerous imidazole-containing compounds have been investigated for their anticancer properties, acting through various mechanisms such as enzyme inhibition and disruption of cellular signaling pathways.[6]
-
Enzyme Inhibitors: The imidazole ring can act as a ligand for metal ions in enzyme active sites, and the carboxylic acid group can form hydrogen bonds and salt bridges with amino acid residues. This makes the molecule a candidate for the design of specific enzyme inhibitors.
The following diagram illustrates the potential interactions of (1,2-Dimethyl-1H-imidazol-5-YL)acetic acid with a hypothetical enzyme active site.
Caption: Potential interactions of the target molecule within an enzyme active site.
Analytical and Quality Control Methodologies
For the analysis and quality control of (1,2-Dimethyl-1H-imidazol-5-YL)acetic acid, a combination of chromatographic and spectroscopic techniques would be employed.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method with UV detection would be the primary technique for purity assessment and quantification.
-
Column: A C18 column is generally suitable for the separation of polar and non-polar compounds.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) would likely be effective. The pH of the aqueous phase should be controlled to ensure consistent ionization of the analyte.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the imidazole ring (typically around 210-230 nm) would be appropriate.
-
Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For more sensitive and selective analysis, especially in complex matrices like biological fluids, LC-MS/MS would be the method of choice.
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode would be suitable for this molecule.
-
Mass Analysis: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would provide high selectivity and sensitivity for quantification.
-
Sample Preparation: For analysis in biological matrices, sample preparation techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) would be necessary to remove interferences.[12]
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of the synthesized compound. The chemical shifts and coupling constants of the protons and carbons would provide definitive information about the molecular structure. While specific data for the target molecule is unavailable, data for related compounds can serve as a reference.[5][11][13][14]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecule and confirm its elemental composition.[5][15]
-
Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the carboxylic acid (O-H and C=O stretching) and the imidazole ring.
Conclusion
(1,2-Dimethyl-1H-imidazol-5-YL)acetic acid is a molecule of significant interest for medicinal chemistry and drug development due to its imidazole core. While specific experimental data for this compound is limited, this guide provides a comprehensive overview based on established chemical principles and data from analogous structures. The proposed synthesis, potential biological activities, and analytical methodologies outlined herein offer a solid foundation for researchers and scientists to further explore the therapeutic potential of this and other substituted imidazole acetic acid derivatives. As with any novel compound, rigorous experimental validation of the proposed synthesis and biological activities is essential.
References
- HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds. (2025, November 29). Antifungal compounds.
- HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIV
- Synthesis, Characterization and Biological Activity of Imidazole Deriv
- HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2020, December 30). PMC.
- HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2025, October 15).
- Imidazole acetic acid - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. (n.d.). PharmaCompass.com.
- Methyl (1H-imidazol-5-yl)
- Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflamm
- 1083282-11-4|(1,2-Dimethyl-1h-imidazol-5-yl)acetic acid. (n.d.). BLDpharm.
- Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024, September 23).
- Supplementary Inform
- Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. (2023, July 1).
- Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole‐Coordin
- (PDF) Synthesis and study of biological activities of compounds derived from new imidazole derivative. (2025, August 10).
- 1H-Imidazole-5-acetic acid | C5H6N2O2 | CID 96215. (n.d.). PubChem.
- Process for the preparation of imidazoleacetic-acid derivatives. (n.d.).
- 1,2-Dimethylimidazole (DMI) and microwaves in the alkylation of carboxylic acids and phenols with dimethyl and diethyl carbonates | Request PDF. (2025, August 9).
- Imidazole synthesis. (n.d.). Organic Chemistry Portal.
- Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. (2008, November 17).
- 1,2-dimethyl-1H-imidazole. (2025, May 20).
- 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (FDB012464). (n.d.). FooDB.
- 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride | 849351-92-4. (n.d.). Benchchem.
- 1H-Imidazole, 1,2-dimethyl-. (n.d.). the NIST WebBook.
- Process for the preparation of imidazoleacetic acid derivatives. (n.d.).
- Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride. (2018, October 20). Asian Journal of Green Chemistry.
- 1,2-Dimethyl-1H-imidazole-5-carboxylic acid | 122222-09-7. (n.d.). Sigma-Aldrich.
- 1 H NMR spectra in CDCl 3 of authentic samples of imidazole (0.05 mol L... (n.d.).
- (4,5-Dimethyl-imidazol-1-YL)-acetic acid. (n.d.). PubChem.
- "Alkylation of Carboxylic Acids And 1,2,3-Triazoles Using Imidates" by Wenhong Lin. (2023, September 13).
- 1,2-dimethyl-1H-imidazole. (2024, April 9). ChemBK.
- Process for preparing 1-alkylimidazoles. (n.d.).
- Determination of imidazole acetic acid and its conjugate(s)
- Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. (n.d.).
- Facile Synthesis of 1,2-dimethyl-5-aryl-1H-imidazole Derivatives Under Ultrasonic Irradi
- Determination of imidazole acetic acid and its conjugate(s)
- 1,2-Dimethylimidazole(1739-84-0) 1H NMR spectrum. (n.d.). ChemicalBook.
- 1H-Imidazole, 1,2-dimethyl-. (n.d.). the NIST WebBook.
Sources
- 1. 1083282-11-4|(1,2-Dimethyl-1h-imidazol-5-yl)acetic acid|BLD Pharm [bldpharm.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 6. biomedpharmajournal.org [biomedpharmajournal.org]
- 7. researchgate.net [researchgate.net]
- 8. chembk.com [chembk.com]
- 9. 1H-Imidazole, 1,2-dimethyl- [webbook.nist.gov]
- 10. (4,5-Dimethyl-imidazol-1-YL)-acetic acid | C7H10N2O2 | CID 45082086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1H-Imidazole-5-acetic acid | C5H6N2O2 | CID 96215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. 1,2-Dimethylimidazole(1739-84-0) 1H NMR spectrum [chemicalbook.com]
- 15. 1H-Imidazole, 1,2-dimethyl- [webbook.nist.gov]
